Cas no 2228693-96-5 (2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine)

2,2-Difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine is a fluorinated pyrazine derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoroethylamine and methylpyrazine moieties enhances its reactivity and bioavailability, making it a valuable intermediate in drug discovery. Its structural features, including the electron-withdrawing fluorine atoms, contribute to improved metabolic stability and binding affinity in target interactions. The compound's well-defined synthesis pathway allows for high purity and scalability, supporting its use in preclinical studies. Researchers may explore its utility in developing kinase inhibitors or antimicrobial agents due to its unique physicochemical properties. Proper handling under controlled conditions is recommended due to its reactive amine functionality.
2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine structure
2228693-96-5 structure
Product Name:2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine
CAS No:2228693-96-5
MF:C7H9F2N3
MW:173.163267850876
CID:5992689
PubChem ID:165853284
Update Time:2025-05-19

2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine
    • EN300-1950591
    • 2228693-96-5
    • Inchi: 1S/C7H9F2N3/c1-5-2-12-6(3-11-5)7(8,9)4-10/h2-3H,4,10H2,1H3
    • InChI Key: IYQNLHRQONZFJG-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC(C)=CN=1)(CN)F

Computed Properties

  • Exact Mass: 173.07645362g/mol
  • Monoisotopic Mass: 173.07645362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 51.8Ų

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Additional information on 2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine

Research Brief on 2,2-Difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine (CAS: 2228693-96-5): Recent Advances and Applications

2,2-Difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine (CAS: 2228693-96-5) is a fluorinated pyrazine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoroethylamine moiety attached to a methyl-substituted pyrazine ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents.

One of the most notable applications of 2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine is its incorporation into the structure of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent and selective inhibitors targeting the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases. The difluoroethylamine group was found to enhance the binding affinity and metabolic stability of the resulting inhibitors, making it a valuable structural motif in drug design.

In addition to its role in kinase inhibitor development, this compound has also been investigated for its potential antiviral properties. A recent preprint on bioRxiv highlighted its use as a precursor in the synthesis of nucleoside analogs with activity against RNA viruses, including SARS-CoV-2. The presence of the difluoro moiety was shown to improve the pharmacokinetic properties of these analogs, suggesting that 2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine could play a critical role in the development of next-generation antiviral therapeutics.

The synthetic accessibility of 2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine has also been a focus of recent research. A 2022 publication in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, emphasizing its importance as a building block in medicinal chemistry. The reported method features a high-yielding, one-pot reaction sequence that is amenable to industrial-scale production, addressing a critical need for reliable access to this valuable intermediate.

Looking ahead, the versatility of 2,2-difluoro-2-(5-methylpyrazin-2-yl)ethan-1-amine suggests that it will continue to be a focal point in drug discovery efforts. Its unique combination of fluorine atoms and pyrazine ring offers opportunities for further structural modifications, potentially leading to novel compounds with improved pharmacological profiles. Researchers are particularly interested in exploring its applications in targeted protein degradation and covalent inhibitor design, areas that are rapidly evolving in chemical biology.

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